molecular formula C14H18F2N2O2 B13043588 Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Katalognummer: B13043588
Molekulargewicht: 284.30 g/mol
InChI-Schlüssel: JRBOYHCNNJEIQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, two fluorine atoms, and a piperazine ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the esterification of 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,3-difluoro-4-[(2-methanesulfonamidoethyl)amino]benzoate: Similar in structure but with different substituents.

    2,3-Difluoro-4-(1-methyl-3-phenyl-propylamino)benzoate: Another compound with a similar benzoate core but different functional groups.

Uniqueness

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate is unique due to the presence of both fluorine atoms and a piperazine ring, which confer specific chemical and biological properties. These features make it distinct from other similar compounds and valuable for various research applications.

Eigenschaften

Molekularformel

C14H18F2N2O2

Molekulargewicht

284.30 g/mol

IUPAC-Name

ethyl 2,3-difluoro-4-(3-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C14H18F2N2O2/c1-3-20-14(19)10-4-5-11(13(16)12(10)15)18-7-6-17-9(2)8-18/h4-5,9,17H,3,6-8H2,1-2H3

InChI-Schlüssel

JRBOYHCNNJEIQE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(C=C1)N2CCNC(C2)C)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.